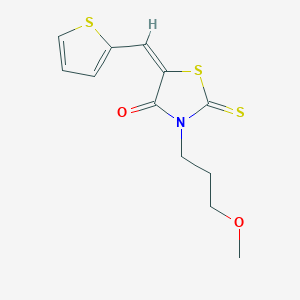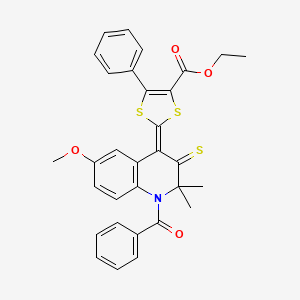
cyclohexylmethyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex cyclohexylmethyl compounds often involves multi-step reactions, incorporating techniques such as substitution reactions, cyclizations, and the use of protecting groups. For instance, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction, demonstrating a typical approach to assembling such molecules (Lihong Yao et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using NMR, IR, MS, and X-ray diffraction techniques. For example, X-ray diffraction and density functional theory (DFT) studies have been employed to compare the molecular and crystal structures of synthesized compounds, revealing insights into their electronic configurations and intermolecular interactions (Lihong Yao et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving cyclohexylmethyl compounds often include cycloadditions, Michael reactions, and radical-mediated transformations, indicating a rich chemistry that enables the formation of highly functionalized structures. The reactivity of such compounds is guided by their functional groups and molecular architecture (S. Kozmin et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be significantly influenced by their molecular geometry and the presence of substituents. Techniques like DFT and X-ray diffraction provide valuable data for understanding these properties in detail (N. Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are closely related to the electronic structure and spatial arrangement of atoms within the molecule. Studies involving frontier molecular orbitals and molecular electrostatic potential energy are crucial for exploring these aspects (Lihong Yao et al., 2023).
Aplicaciones Científicas De Investigación
Environmental Exposure and Biomonitoring
Studies have identified environmental exposure to various plasticizers and substitutes for phthalates, such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), and analyzed their metabolites in human urine samples. These studies provide insights into human exposure levels and suggest methods for biomonitoring environmental contaminants. For example, Silva et al. (2017) evaluated DINCH exposure in children from Portugal, highlighting the omnipresence and potential health implications of such exposures (Silva et al., 2017). Similarly, Schütze et al. (2016) identified new metabolites of DINCH after oral dosage, expanding our understanding of its metabolism in humans (Schütze et al., 2016).
Metabolism and Health Impact Studies
Research on the metabolism and potential health impacts of various compounds, including those related to the queried chemical structure, offers valuable insights into safety and environmental effects. For instance, Koch et al. (2007) investigated the metabolism of di-iso-nonylphthalate (DINP) in humans, providing data essential for assessing exposure risks (Koch & Angerer, 2007).
Urinary Biomarkers for Carcinogenic Exposures
The detection of urinary volatile organic compounds (VOCs) and their potential as biomarkers for various conditions, such as renal cell carcinoma, underscores the importance of chemical analysis in diagnosing and understanding disease mechanisms. Wang et al. (2016) explored the identification of VOC biomarkers in patients, demonstrating the utility of chemical analyses in health research (Wang et al., 2016).
Propiedades
IUPAC Name |
cyclohexylmethyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO3/c1-17-24-22(28-25(17)26(30)31-16-18-8-6-5-7-9-18)14-20(15-23(24)29)19-10-12-21(13-11-19)27(2,3)4/h10-13,18,20,28H,5-9,14-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMZVJQXHBAPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexylmethyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4585343.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4585346.png)
![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)
![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)
![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)
![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4585383.png)


![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)

![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)
![3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)